

# Synthesis of 5-Formylfuran-3-boronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Formylfuran-3-boronic acid

Cat. No.: B151830

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## Abstract

**5-Formylfuran-3-boronic acid** is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds essential for the synthesis of complex drug molecules.<sup>[1]</sup> This technical guide provides a comprehensive overview of the synthesis of **5-Formylfuran-3-boronic acid**, including a proposed synthetic pathway, a detailed, generalized experimental protocol, and its primary application in organic synthesis. While specific, detailed published protocols for the synthesis of **5-Formylfuran-3-boronic acid** are not readily available, the methodologies presented here are based on established principles of boronic acid synthesis.

## Introduction

Furan-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. The introduction of a boronic acid moiety onto the furan ring, particularly in conjunction with other functional groups like an aldehyde, creates a versatile bifunctional reagent. **5-Formylfuran-3-boronic acid**, with its aldehyde group and a boronic acid at the 3-position, is a key intermediate for the synthesis of complex molecular architectures. The aldehyde can be further functionalized through various reactions, while the boronic acid group is a key participant in cross-coupling reactions.<sup>[1]</sup>

## Properties of 5-Formylfuran-3-boronic Acid

A summary of the key physical and chemical properties of **5-Formylfuran-3-boronic acid** is presented in the table below.

Property	Value	Reference
CAS Number	62306-80-3	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BO <sub>4</sub>	[1][2]
Molecular Weight	139.90 g/mol	[1]
Appearance	Off-white to light brown solid	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[2]

## Proposed Synthesis of 5-Formylfuran-3-boronic Acid

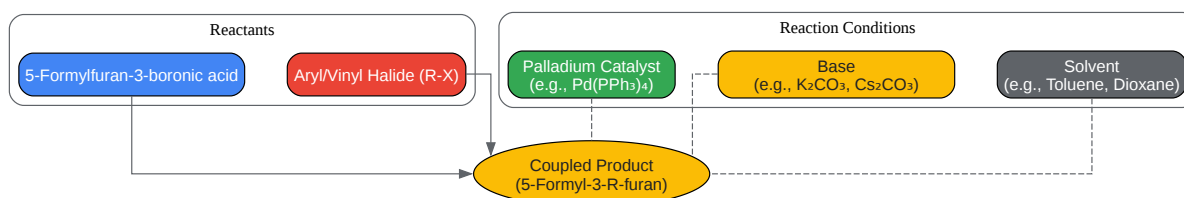
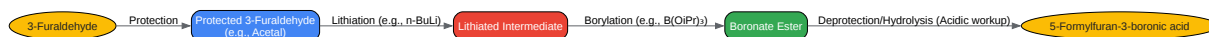
A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including furan boronic acids, is the lithiation-borylation of a suitable precursor.[4][5][6] In the case of **5-Formylfuran-3-boronic acid**, the synthesis would likely commence from 3-furaldehyde. The aldehyde group, being sensitive to the organolithium reagents used in the lithiation step, must first be protected. Following protection, a directed ortho-metalation (DoM) or a halogen-lithium exchange at the 5-position of the furan ring can be performed, followed by quenching with a borate ester. Subsequent acidic workup removes the protecting group and hydrolyzes the boronate ester to yield the desired boronic acid.

## Synthetic Pathway

The proposed synthetic pathway is illustrated below. This multi-step process involves:

- Protection of the aldehyde group of 3-furaldehyde as an acetal.
- Directed lithiation at the 5-position of the protected furan ring.
- Borylation with a trialkyl borate.

- Deprotection and hydrolysis to yield the final product.



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